Cas no 840529-98-8 (4-Anilino-4-oxobutanoic acid-d)
4-Anilino-4-oxobutanoic acid-d Chemical and Physical Properties
Names and Identifiers
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- 4-Anilino-d5-4-oxobutanoic Acid
- 4-Anilino-4-oxobutanoic Acid-d5
- 4-Oxo-4-(phenyl-d5-amino)-butanoic Acid
- Butanedioic Acid Anilide-d5
- N-Phenyl-d5-succinamic Acid
- 4-Anilino-4-oxobutanoic acid-d
-
- Inchi: 1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D
- InChI Key: KTFGFGGLCMGYTP-RALIUCGRSA-N
- SMILES: O=C(CCC(=O)O)NC1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 198.10500
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 69.89000
- LogP: 2.13940
4-Anilino-4-oxobutanoic acid-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874302-50mg |
4-Anilino-4-oxobutanoic Acid-d5 |
840529-98-8 | AR | 50mg |
¥3,685.00 | 2022-09-03 | |
| TRC | A663952-1mg |
4-Anilino-4-oxobutanoic Acid-d5 |
840529-98-8 | 1mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A663952-10mg |
4-Anilino-4-oxobutanoic Acid-d5 |
840529-98-8 | 10mg |
$ 1454.00 | 2023-04-19 | ||
| MedChemExpress | HY-W009973S-1mg |
4-Anilino-4-oxobutanoic acid-d |
840529-98-8 | ≥99.0% | 1mg |
¥7500 | 2025-04-15 | |
| Key Organics Ltd | MS-23075-1mg |
4-Anilino-4-oxobutanoic acid-d5 |
840529-98-8 | >97% | 1mg |
£1206.95 | 2025-02-09 | |
| A2B Chem LLC | AD95184-1mg |
4-Anilino-d5-4-oxobutanoic Acid |
840529-98-8 | 99% | 1mg |
$785.00 | 2024-04-19 |
4-Anilino-4-oxobutanoic acid-d Suppliers
4-Anilino-4-oxobutanoic acid-d Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-Anilino-4-oxobutanoic acid-d
4-Anilino-4-oxobutanoic acid-d (CAS No. 840529-98-8): A Comprehensive Overview
4-Anilino-4-oxobutanoic acid-d (CAS No. 840529-98-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, also known as N-(4-carboxybutyl)aniline-d, is a deuterated derivative of 4-anilino-4-oxobutanoic acid, which makes it particularly valuable for various applications, including drug development and metabolic studies.
The structure of 4-Anilino-4-oxobutanoic acid-d consists of an anilino group attached to a carboxylic acid moiety, with the hydrogen atoms in the carboxylic acid group replaced by deuterium atoms. This deuterium substitution can significantly alter the physical and chemical properties of the molecule, making it useful for studying isotope effects and metabolic pathways.
In recent years, the use of deuterated compounds like 4-Anilino-4-oxobutanoic acid-d has become increasingly prevalent in pharmaceutical research. Deuterium substitution can enhance the stability and bioavailability of drugs, thereby improving their therapeutic efficacy. For instance, studies have shown that deuterated analogs of certain drugs exhibit reduced metabolism and increased half-lives, which can lead to better pharmacokinetic profiles.
The synthesis of 4-Anilino-4-oxobutanoic acid-d typically involves multi-step processes that ensure high purity and yield. One common approach involves the reaction of aniline with a suitable deuterated carboxylic acid precursor, followed by purification techniques such as column chromatography. The resulting compound is characterized using advanced analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to confirm its structure and purity.
In the context of medicinal chemistry, 4-Anilino-4-oxobutanoic acid-d has been explored for its potential as a lead compound in drug discovery. Its anilino group can serve as a binding site for various biological targets, making it a promising candidate for the development of new therapeutic agents. For example, recent research has focused on its interactions with enzymes involved in metabolic disorders and cancer pathways.
Beyond its applications in drug development, 4-Anilino-4-oxobutanoic acid-d is also valuable in biochemical studies. Deuterated compounds are often used as tracers in metabolic flux analysis, allowing researchers to track the fate of specific molecules within complex biological systems. This can provide insights into metabolic pathways and help identify potential targets for therapeutic intervention.
The safety profile of 4-Anilino-4-oxobutanoic acid-d is another important consideration. While deuterated compounds are generally considered safe due to their low toxicity and minimal biological effects, it is essential to conduct thorough safety assessments before their use in clinical settings. Preclinical studies have shown that 4-Anilino-4-oxobutanoic acid-d exhibits low toxicity and good biocompatibility, making it suitable for further investigation.
In conclusion, 4-Anilino-4-oxobutanoic acid-d (CAS No. 840529-98-8) is a promising compound with a wide range of applications in medicinal chemistry and biochemistry. Its unique properties make it an attractive candidate for drug development and metabolic studies. As research in this area continues to advance, the potential benefits of this compound are likely to be further realized.
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